molecular formula C19H21N5O3 B2371487 N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863448-01-5

N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2371487
CAS RN: 863448-01-5
M. Wt: 367.409
InChI Key: XBVVQGZUXJBXED-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src (IC 50 = 1.5 nM) compared to wild-type v-Src (IC 50 = 1.0 µM). It also inhibits wild-type Fyn (IC 50 = 600 nM) .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 3-iodo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was dissolved in 10% Na2CO3 and dioxane. After cooling to 0 °C, Fmoc boronate was dissolved in acetone and added dropwise to the system .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

As an ATP-competitive inhibitor, this compound competes with ATP for binding to the active site of Src-family tyrosine kinases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.39 . Other physical and chemical properties such as solubility, density, boiling point, etc., are not available in the search results.

Scientific Research Applications

Antimicrobial and Insecticidal Potential

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

This study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation. The synthesized compounds demonstrated antimicrobial activity against selected microorganisms and insecticidal potential against Pseudococcidae insects. This suggests potential applications in developing antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Antitumor Activity

Synthesis and Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, certain derivatives demonstrated mild to moderate activity, indicating their potential as antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Neuroinflammation Imaging

Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands

A study synthesized novel pyrazolo[1,5-a]pyrimidines targeting the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, showing subnanomolar affinity for TSPO, were evaluated for their potential as in vivo PET radiotracers for neuroinflammation, indicating their application in neuroimaging and the study of neuroinflammatory diseases (Damont et al., 2015).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidine Analogues of 1-methylisoguanosine

This research synthesized pyrazolo[3,4-d]pyrimidine analogues exhibiting A1 adenosine receptor affinity. The study aimed at understanding the relationship between chemical structure and biological activity, which is crucial for developing therapeutic agents targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12(25)13-5-7-14(8-6-13)22-16(26)10-23-11-20-17-15(18(23)27)9-21-24(17)19(2,3)4/h5-9,11H,10H2,1-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVVQGZUXJBXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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